molecular formula C21H18ClNO2 B11117957 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide

3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide

Cat. No.: B11117957
M. Wt: 351.8 g/mol
InChI Key: PAFYJPPLMFMVCZ-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C21H18ClNO2. This compound is characterized by the presence of a benzamide core structure, substituted with a 3-chlorobenzyl group and a 4-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide typically involves the following steps:

    Formation of the Benzyl Ether: The reaction between 3-chlorobenzyl chloride and phenol in the presence of a base such as potassium carbonate (K2CO3) to form 3-chlorobenzyl phenyl ether.

    Amidation Reaction: The 3-chlorobenzyl phenyl ether is then reacted with 4-methylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, facilitated by reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl ethers or amides.

Scientific Research Applications

3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorobenzyl)oxy]-N-(3-chloro-4-methylphenyl)-2-propenamide
  • 3-[(3-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-2-propenamide
  • 3-[(3-chlorobenzyl)oxy]-N-(2-ethoxyphenyl)-2-propenamide

Uniqueness

3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorobenzyl group and a 4-methylphenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNO2/c1-15-8-10-19(11-9-15)23-21(24)17-5-3-7-20(13-17)25-14-16-4-2-6-18(22)12-16/h2-13H,14H2,1H3,(H,23,24)

InChI Key

PAFYJPPLMFMVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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